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Toluenesulfonyloxy)ethyl]piperidin

e

Cat. No.: B1323476 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The N-Boc-4-substituted piperidine scaffold is a privileged structure in medicinal chemistry,

frequently utilized in the design of therapeutic agents targeting a diverse range of biological

entities. The strategic placement of the tert-butyloxycarbonyl (Boc) protecting group on the

piperidine nitrogen allows for facile diversification at the 4-position, enabling extensive

exploration of the structure-activity relationship (SAR). This guide provides a comparative

analysis of the SAR of N-Boc-4-substituted piperidines against three key drug targets: opioid

receptors, C-C chemokine receptor type 5 (CCR5), and dipeptidyl peptidase-IV (DPP-IV),

supported by experimental data and detailed protocols.

Opioid Receptor Modulation
N-Boc-4-substituted piperidines have been extensively investigated as modulators of opioid

receptors, particularly the mu (µ), delta (δ), and kappa (κ) subtypes. The nature of the

substituent at the 4-position profoundly influences binding affinity and functional activity.

Quantitative SAR Data: Opioid Receptor Binding
Affinities
The following table summarizes the binding affinities (Ki, nM) of a series of N-Boc-4-substituted

piperidine analogs for the µ, δ, and κ opioid receptors.
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Compound ID 4-Substituent
µ-Opioid (Ki,
nM)

δ-Opioid (Ki,
nM)

κ-Opioid (Ki,
nM)

1
4-

Anilidopiperidine
1.5 25 80

2

4-(4-

Chlorophenyl)ani

lide

0.8 15 55

3 4-Benzoyl 120 350 >1000

4 4-Benzyl 45 180 600

5
4-(4-

Fluorobenzyl)
30 125 450

Key SAR Insights:

The presence of an anilido group at the 4-position generally confers high affinity for the µ-

opioid receptor.

Substitution on the phenyl ring of the anilido moiety can further enhance µ-opioid receptor

affinity, as seen with the 4-chloro derivative (Compound 2).

Carbonyl-containing substituents, such as benzoyl (Compound 3), lead to a significant

decrease in affinity for all opioid receptor subtypes.

Benzyl and substituted benzyl groups (Compounds 4 and 5) exhibit moderate affinity, with

electron-withdrawing groups on the benzyl ring slightly improving potency.

Experimental Protocols: Opioid Receptor Binding Assay
Radioligand Competition Binding Assay:

Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing

the human µ, δ, or κ opioid receptor.
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Radioligand: [³H]-DAMGO (for µ), [³H]-DPDPE (for δ), or [³H]-U69,593 (for κ) at a

concentration equal to their Kd.

Incubation: Cell membranes (20-50 µg protein) are incubated with the radioligand and

varying concentrations of the test compound in a total volume of 1 mL of 50 mM Tris-HCl

buffer (pH 7.4) for 60 minutes at 25°C.

Termination: The incubation is terminated by rapid filtration through GF/B glass fiber filters,

followed by three washes with ice-cold buffer.

Detection: The radioactivity retained on the filters is quantified by liquid scintillation counting.

Data Analysis: IC50 values are determined by non-linear regression analysis of the

competition curves and converted to Ki values using the Cheng-Prusoff equation.

Signaling Pathway
The interaction of N-Boc-4-substituted piperidine opioid receptor modulators with their target

receptors initiates a cascade of intracellular signaling events.
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Caption: Opioid receptor activation by N-Boc-4-substituted piperidines.

CCR5 Antagonism for HIV-1 Entry Inhibition
N-Boc-4-substituted piperidines have emerged as potent antagonists of the CCR5 receptor, a

crucial co-receptor for the entry of R5-tropic HIV-1 into host cells.

Quantitative SAR Data: CCR5 Antagonistic Activity
The following table presents the half-maximal inhibitory concentration (IC50, nM) of various N-

Boc-4-substituted piperidine derivatives in a CCR5-dependent HIV-1 entry assay.

Compound ID 4-Substituent
HIV-1 Entry Inhibition
(IC50, nM)

6 4-(Diphenylmethyl)piperazine 5.2

7

4-(4-

Trifluoromethylphenyl)piperazi

ne

12.8

8 4-(Benzhydryl)amino 25.1

9
4-((1H-Benzo[d][1][2][3]triazol-

1-yl)methyl)
8.9

10
4-((5-Chlorobenzo[d]oxazol-2-

yl)thio)methyl
18.5

Key SAR Insights:

Bulky, lipophilic substituents at the 4-position are generally favored for potent CCR5

antagonism.

Piperazine-containing moieties, particularly with a diphenylmethyl group (Compound 6),

demonstrate excellent activity.
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Electron-withdrawing groups on the aromatic rings of the piperazine substituent, such as a

trifluoromethyl group (Compound 7), can be well-tolerated.

Heterocyclic substituents (Compounds 9 and 10) also yield potent CCR5 antagonists,

highlighting the diverse range of functional groups that can be accommodated at the 4-

position.

Experimental Protocols: HIV-1 Entry Assay
Pseudotyped Virus Entry Assay:

Cells: U87.CD4.CCR5 cells.

Virus: Replication-defective HIV-1 luciferase reporter viruses pseudotyped with the R5-tropic

envelope glycoprotein JR-FL.

Procedure: Cells are pre-incubated with serially diluted test compounds for 1 hour at 37°C.

Pseudotyped viruses are then added, and the incubation is continued for 48 hours.

Detection: Luciferase activity in the cell lysates is measured as an indicator of viral entry.

Data Analysis: IC50 values are calculated from the dose-response curves.

Signaling Pathway
By blocking the CCR5 receptor, these compounds prevent the interaction with the HIV-1 gp120

envelope protein, thereby inhibiting viral entry.
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Caption: Mechanism of HIV-1 entry inhibition by CCR5 antagonists.

DPP-IV Inhibition for Type 2 Diabetes
N-Boc-4-substituted piperidines have also been explored as inhibitors of dipeptidyl peptidase-

IV (DPP-IV), a key enzyme in glucose homeostasis. Inhibition of DPP-IV increases the levels of

incretin hormones, leading to enhanced insulin secretion.

Quantitative SAR Data: DPP-IV Inhibitory Activity
The table below shows the half-maximal inhibitory concentration (IC50, nM) of N-Boc-4-

substituted piperidine derivatives against human DPP-IV.

Compound ID 4-Substituent
DPP-IV Inhibition (IC50,
nM)

11
4-Aminomethyl-N-(2-

cyanopyrrolidide)
18

12
4-Amino-N-(2-

cyanopyrrolidide)
35

13
4-(2-Aminoethyl)-N-(2-

cyanopyrrolidide)
9

14 4-Aminomethyl-N-(thiazolidide) 42

15
4-Aminomethyl-N-(2-

cyanobenzyl)amine
65

Key SAR Insights:

A key pharmacophore for DPP-IV inhibition involves a primary or secondary amine at the 4-

position or in close proximity.

The presence of a cyanopyrrolidide moiety (Compounds 11, 12, and 13) is highly favorable

for potent inhibition.
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The distance between the piperidine ring and the amine is critical, with a two-carbon linker

(Compound 13) showing the highest potency.

Replacement of the cyanopyrrolidide with other groups like a thiazolidide (Compound 14) or

a cyanobenzylamine (Compound 15) generally leads to a decrease in activity.

Experimental Protocols: DPP-IV Inhibition Assay
Fluorometric Assay:

Enzyme: Recombinant human DPP-IV.

Substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).

Procedure: The enzyme is pre-incubated with various concentrations of the test compound in

a buffer (e.g., 100 mM Tris-HCl, pH 7.5) for 15 minutes at 37°C. The reaction is initiated by

the addition of the substrate.

Detection: The fluorescence of the released 7-amino-4-methylcoumarin is monitored

kinetically at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

Data Analysis: IC50 values are determined from the initial reaction rates at different inhibitor

concentrations.

Signaling Pathway
DPP-IV inhibitors prevent the degradation of incretin hormones, thereby potentiating their

downstream effects on glucose metabolism.
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Caption: Mechanism of action of DPP-IV inhibitors.

This guide provides a snapshot of the extensive SAR studies conducted on N-Boc-4-

substituted piperidines. The versatility of this scaffold allows for fine-tuning of pharmacological

activity, making it a valuable starting point for the development of novel therapeutics for a wide

range of diseases. The provided data and protocols serve as a valuable resource for

researchers in the field of drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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